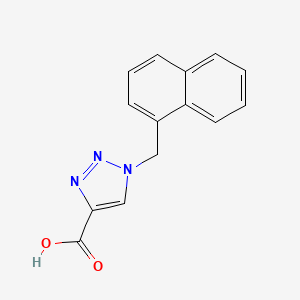

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYHFTMDJWZUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=C(N=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The predominant and most reliable synthetic route to 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction, commonly known as “click chemistry.” This method is favored for its:

- High regioselectivity toward the 1,4-disubstituted triazole

- Mild reaction conditions

- High yields and operational simplicity

- React an azide derivative of naphthalen-1-ylmethyl with an alkyne bearing a protected or precursor carboxyl group.

- Use copper(I) catalyst generated in situ from copper(II) sulfate and sodium ascorbate.

- Employ solvents such as aqueous tert-butanol or DMF/water mixtures to optimize solubility and reaction kinetics.

- Conduct the reaction at room temperature or mild heating (40–60°C) to accelerate the reaction without side-product formation.

- Purify the product by chromatographic techniques such as reverse-phase HPLC or column chromatography.

This method allows for the efficient construction of the triazole ring with the desired substitution pattern and carboxylic acid functionality after deprotection or hydrolysis steps.

Industrially Viable Preparation via Organometallic Carboxylation

A patented industrially oriented method outlines a multi-step approach starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, suitable for preparing various 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the naphthalen-1-ylmethyl derivative.

Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate:

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF).

- Cool to −78°C to 0°C.

- Add isopropylmagnesium chloride (Grignard reagent) dropwise (mole ratio ~1:0.8–1.5).

- Stir for 0.5–2 hours.

- Quench with hydrochloric acid, extract with organic solvents, dry, concentrate, and crystallize to isolate the 4-bromo intermediate.

Carboxylation via Grignard Reagent and Carbon Dioxide:

- React the 4-bromo intermediate with additional Grignard reagents (isopropylmagnesium chloride-lithium chloride composite) and carbon dioxide at low temperatures (−10°C to 15°C).

- This step introduces the carboxyl group at the 4-position of the triazole ring.

-

- Methylate the crude carboxylate intermediate using methyl iodide and potassium carbonate in a mixed solvent system (THF/DMF) at 0–40°C for 5–48 hours.

- Perform aqueous-organic phase separation, drying, and concentration.

- Adjust pH to precipitate the desired carboxylic acid.

- Filter, dry, and purify to obtain the final 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

Reaction conditions and yields:

| Step | Conditions | Mole Ratios | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Grignard addition to dibromo | THF/METHF, −78°C to 0°C | Compound II : iPrMgCl = 1:0.8–1.5 | −78°C to 0°C | Not specified |

| Carboxylation with CO2 | iPrMgCl-LiCl composite, CO2 gas | Compound II : CO2 = 1:1–10 | −10°C to 15°C | Not specified |

| Methylation | THF/DMF, K2CO3, MeI | Compound : MeI = 1:0.4 | 0–40°C | 53–61% (varies by substituent) |

For example, a similar substrate, 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid, was obtained in 53% yield using this method.

This method is scalable and suitable for industrial production due to its relatively simple operation and good yields.

Alternative Synthetic Routes and Modifications

Research on related triazole-4-carboxylic acids suggests that alternative synthetic routes may involve:

- Use of ethyl 4,4-diethoxy-3-oxobutanoate and azido-substituted aromatic compounds in DMSO under potassium carbonate catalysis to form ethyl triazole carboxylates, followed by saponification and deprotection steps to yield the free acid.

- Deprotection of acetal intermediates with hydrochloric acid to obtain target triazole carboxylic acids.

- These methods achieve yields around 79% for esters and 84% for the acid after deprotection, indicating high efficiency and purity.

Although these examples focus on substituted phenyl derivatives, the methodology can be adapted for naphthalen-1-ylmethyl substituents by modifying the azide or alkyne precursors accordingly.

Summary Table of Preparation Methods for this compound

| Preparation Method | Key Reagents and Conditions | Advantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (naphthalen-1-ylmethyl), alkyne, CuSO4 + sodium ascorbate, aqueous tert-butanol or DMF/water, RT–60°C | High regioselectivity, mild conditions, high yield | Typically >70% | Suitable for lab and industrial scale |

| Organometallic Carboxylation via Grignard Reagents | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, iPrMgCl, CO2, methyl iodide, THF/DMF, low temp (−78°C to 40°C) | Industrially viable, good yields, scalable | 53–61% | Industrial scale |

| Acetal Deprotection and Saponification Route | Azido-substituted aromatic, ethyl 4,4-diethoxy-3-oxobutanoate, K2CO3, DMSO, HCl deprotection | High yield, adaptable to various substituents | ~79–84% | Lab scale |

Research Findings and Notes

- The organometallic route using Grignard reagents and carbon dioxide offers a robust industrial synthesis path, with careful control of stoichiometry and temperature critical for optimizing yields.

- The CuAAC method remains the most versatile and widely used in academic and medicinal chemistry due to its simplicity and high selectivity.

- Purification typically involves crystallization after pH adjustment or chromatographic techniques to ensure high purity of the carboxylic acid.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is essential for optimizing reaction times and verifying product formation.

- The choice of solvent and catalyst system significantly impacts yield and purity; aqueous-organic solvent mixtures and copper(I) catalysts generated in situ are preferred.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and naphthalene system undergo oxidation under controlled conditions:

Mechanistic Insight :

-

Triazole oxidation typically targets the electron-rich C-5 position due to resonance stabilization of intermediates .

-

Naphthalene oxidation favors the α-position (C-1) due to higher electron density .

Reduction Reactions

The carboxylic acid group and triazole ring participate in reduction:

Limitations :

Substitution Reactions

Electrophilic substitution occurs predominantly on the naphthalene moiety:

Regioselectivity :

-

The naphthalen-1-ylmethyl group directs electrophiles to the C-3 and C-2 positions via steric hindrance and resonance effects .

Functional Group Transformations

The carboxylic acid group undergoes typical derivatizations:

Synthetic Utility :

-

Ester derivatives are precursors for click chemistry applications .

-

Amide derivatives show improved bioavailability in pharmacological studies .

Photochemical Reactions

The naphthalene moiety participates in UV-induced reactions:

| Reaction Type | Conditions | Major Products | Key Findings |

|---|---|---|---|

| [4π] Cycloaddition | UV light (λ = 254 nm) | Endo-fused cycloadducts | Naphthalene undergoes diradical-mediated dimerization under UV irradiation . |

Mechanistic Note :

-

Triazole rings remain intact during photochemical reactions due to their high thermal and photostability .

Comparative Reactivity with Analogues

Reactivity differences between structurally similar compounds:

Key Trends :

-

Naphthalene substitution increases oxidation resistance compared to phenyl analogues .

-

Higher pKₐ values correlate with reduced electrophilic substitution rates .

Stability and Degradation Pathways

Critical stability data under varying conditions:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| Aqueous pH 7.4, 25°C | 48 hrs | Triazole-4-carboxylate anion |

| 1M HCl, reflux | 2 hrs | Naphthalen-1-ylmethanol + CO₂ |

| 1M NaOH, reflux | 30 min | Naphthalen-1-ylmethylamine + CO₃²⁻ |

Implications :

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Structural and Functional Diversity: Substituents range from simple phenyl (e.g., m-tolyl ) to bulky groups (e.g., naphthalenylmethyl, trifluoromethylphenyl ). Functional groups such as amines (in 2-aminophenyl derivatives ) and formyl groups (in 5-formyl analogs ) influence reactivity and biological activity.

Biological Activity: The 2-aminophenyl derivative exhibits broad-spectrum antibacterial activity, attributed to its amine and carboxylic acid groups, which may facilitate target binding . The naphthalenylmethyl variant’s larger aromatic system could enhance interactions with hydrophobic pockets in bacterial enzymes. Compounds like 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid serve as intermediates in drug discovery (e.g., CFTR modulators ), highlighting the scaffold’s versatility.

Synthesis and Yield :

- Click chemistry (CuAAC) is the dominant synthesis method, offering high regioselectivity and modularity . Yields vary; for example, carboxamide coupling achieves 50% , while click reactions often proceed in higher yields.

Physicochemical Properties: Predicted pKa values (~3.26 for 2-aminophenyl and 3,4-dimethylphenyl derivatives ) suggest moderate acidity, influencing solubility and ionization at physiological pH.

Structural and Functional Insights

- Conformational Flexibility: X-ray data for 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid reveals a kink-like structure with perpendicular aromatic rings and intramolecular hydrogen bonds . This conformation may optimize interactions with bacterial targets. The naphthalenylmethyl group’s bulkiness could sterically hinder such interactions or stabilize novel binding modes.

- Tautomerism and Reactivity : The 5-formyl derivative undergoes ring-chain tautomerism, forming a cyclic hemiacetal in solution . This dynamic behavior may affect its reactivity in further synthetic modifications.

Biological Activity

1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. Triazoles are known for their applications in pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the use of click chemistry methods. The compound can be synthesized through the reaction of naphthalene derivatives with azides under copper(I) catalysis, leading to high yields and purity. The structural characterization is often confirmed using techniques such as NMR and X-ray crystallography.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study indicated that triazole-based compounds induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting DNA fragmentation .

Table 1: Summary of Anticancer Activity in Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MGC-803 | 15 | Induces apoptosis via mitochondrial pathway |

| Compound B | EC-109 | 10 | DNA damage and cell cycle arrest |

| This compound | Jurkat T-cells | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to inhibit fungal ergosterol biosynthesis, making them potential candidates for antifungal therapy. Preliminary data suggest that this compound exhibits moderate activity against various fungal strains .

Table 2: Antimicrobial Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 16 |

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds with target proteins or nucleic acids, potentially leading to inhibition of key enzymatic pathways involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:

- Study on Anticancer Efficacy : A recent study demonstrated that a series of triazole derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Efficacy : Another investigation reported that triazoles exhibited synergistic effects when combined with existing antifungal agents like fluconazole against resistant strains of Candida species .

Q & A

Basic: What are the optimal synthetic protocols for preparing 1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Key steps include:

- Precursor preparation : Reacting naphthalen-1-ylmethyl azide with a propargylated carboxylic acid derivative.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a THF/TEA solvent system at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Advanced: How can conflicting NMR data for triazole derivatives be resolved during structural elucidation?

Contradictions in NMR signals (e.g., overlapping peaks) can arise from dynamic processes or stereochemical complexities. Solutions include:

- 2D NMR techniques : HSQC, HMBC, and NOESY to assign quaternary carbons and confirm spatial arrangements .

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for related triazole-naphthalene hybrids .

Basic: What spectroscopic methods are critical for characterizing this compound?

Essential techniques:

- 1H/13C NMR : Identify substituents on the triazole and naphthalene rings (e.g., methylene bridge at δ ~5.3 ppm, carboxylic acid at δ ~170 ppm) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functionalities .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃N₃O₂: 268.1086) .

Advanced: What computational strategies predict the compound’s bioactivity in enzyme inhibition studies?

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., HIV protease or β3 adrenergic receptors) .

- MD simulations : Assess binding stability and conformational changes over time, leveraging structural data from related triazole derivatives .

Basic: How does the carboxylic acid group influence the compound’s solubility and reactivity?

- Solubility : Enhances hydrophilicity in polar solvents (e.g., DMSO, methanol) but reduces solubility in non-polar media.

- Reactivity : Acts as an electron-withdrawing group, directing electrophilic substitutions to the triazole ring. It also enables derivatization (e.g., esterification, amidation) for prodrug design .

Advanced: What strategies minimize byproducts during Appel reaction steps in the synthesis pathway?

- Reaction monitoring : Use TLC to track intermediate formation (e.g., bromomethyl-triazole derivatives).

- Stoichiometric control : Limit excess reagents (e.g., CBr₄, PPh₃) to reduce side reactions.

- Low-temperature conditions : Slow reaction rates to favor selectivity .

Basic: What are common synthetic precursors for this compound?

- Naphthalen-1-ylmethyl azide : Prepared from naphthalen-1-ylmethanol via Mitsunobu or substitution reactions.

- 4-Carboxy-1-propargyltriazole : Synthesized by propargylation of 1,2,3-triazole-4-carboxylic acid .

Advanced: How does the naphthalene moiety impact the compound’s photophysical properties?

- Fluorescence : The conjugated aromatic system enables UV-Vis absorption (~280 nm) and emission in the blue region, useful in imaging studies.

- Electron transport : Potential applications in OLEDs due to naphthalene’s electron-rich nature, as seen in related triazole-based materials .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : In airtight containers at 2–8°C, away from light and moisture .

Advanced: What catalytic systems improve yield in CuAAC for sterically hindered derivatives?

- Ligand-assisted catalysis : Tris(benzyltriazolylmethyl)amine (TBTA) enhances Cu(I) stability and reaction efficiency.

- Microwave-assisted synthesis : Reduces reaction time and improves yields for bulky substrates .

Basic: How is the compound’s purity validated post-synthesis?

- HPLC : Use a C18 column with acetonitrile/water gradient (95:5 to 50:50) and UV detection at 254 nm.

- Melting point analysis : Compare observed values with literature data (e.g., ~180–185°C) .

Advanced: What in vitro assays evaluate its antimicrobial activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.